molecular formula C14H18N2O3 B2638493 Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate CAS No. 117652-36-5

Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate

Cat. No. B2638493
CAS RN: 117652-36-5
M. Wt: 262.309
InChI Key: COOMOLLAJWPFDT-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate is a chemical compound with the CAS Number: 117652-36-5 . It has a molecular weight of 262.31 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18N2O3/c1-3-19-14(17)11-16(10-4-9-15)12-5-7-13(18-2)8-6-12/h5-8H,3-4,10-11H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate is a powder that is stored at room temperature . Its molecular formula is C14H18N2O3 and it has a molecular weight of 262.309.

Scientific Research Applications

Interaction Mechanisms and Crystal Packing

Ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate is characterized by unique nonhydrogen bonding interactions, including rare N⋯π and O⋯π types, forming a simple 1-D double-column structure in its crystal packing. This compound utilizes these interactions rather than "directed" hydrogen bonding, illustrating its potential for designing materials with specific molecular arrangements (Zhang, Wu, & Zhang, 2011).

Synthetic Applications

The compound finds use in synthetic chemistry, as demonstrated by its role in the serendipitous reductive monoalkylation of ethyl (4-methoxy-3-nitrophenyl) acetate. This process, when treated with hydrogen over Pd/C in ethanol, facilitates the conversion of different nitro aryls to their corresponding secondary benzyl amino aryls in mostly good to excellent yields, showcasing its utility in synthesizing a range of substituted benzyl amino aryls (Sydnes, Kuse, & Isobe, 2008).

Chemical Synthesis and Characterization

The synthesis of novel series of α-ketoamide derivatives using OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as an additive in the carbodiimide (DIC) approach demonstrates the compound's role in enhancing reaction outcomes in terms of purity and yield. This method involves the ring opening of N-acylisatin, further illustrating the compound's versatility in organic synthesis (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).

Solution Thermodynamics and Solubility Studies

Research on the solubility and solution thermodynamics of related ethyl cyanoacetate derivatives in various organic solvents provides critical data for their purification and theoretical studies. Such studies are fundamental for understanding the dissolution process and crystallization, which are crucial for chemical process development and drug formulation (Han et al., 2016).

Antitumor Activity

The synthesis and biological evaluation of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate for its antitumor activity against certain cancer cell lines highlight the potential medicinal applications of compounds within this chemical class. This work suggests its use in developing new therapeutic agents (Liu et al., 2018).

Safety And Hazards

While specific safety and hazard information for Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate is not available, it’s generally advisable to avoid dust formation, avoid breathing in the compound, and to use personal protective equipment when handling it .

properties

IUPAC Name

ethyl 2-[N-(2-cyanoethyl)-4-methoxyanilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-3-19-14(17)11-16(10-4-9-15)12-5-7-13(18-2)8-6-12/h5-8H,3-4,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOMOLLAJWPFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CCC#N)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate

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